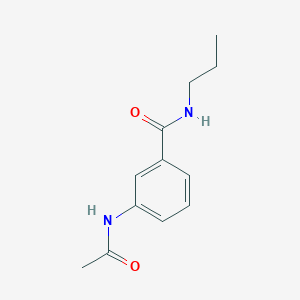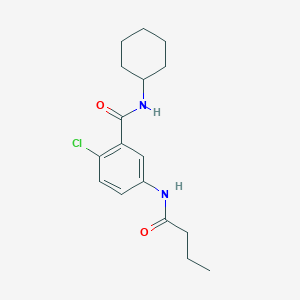![molecular formula C19H20N2O4 B354880 4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid CAS No. 941441-32-3](/img/structure/B354880.png)
4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid is a chemical compound with the molecular formula C19H20N2O4 . It has a molecular weight of 340.38 . The IUPAC name for this compound is 4-{4-[(ethylanilino)carbonyl]anilino}-4-oxobutanoic acid .
Molecular Structure Analysis
The InChI code for 4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid is 1S/C19H20N2O4/c1-2-21(16-6-4-3-5-7-16)19(25)14-8-10-15(11-9-14)20-17(22)12-13-18(23)24/h3-11H,2,12-13H2,1H3,(H,20,22)(H,23,24) . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Research on compounds structurally related to 4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid often focuses on their synthesis and reactivity. For instance, Grinev et al. (2017) studied the reactions of 4-alkyl(aryl)-substituted 4-oxobutanoic acids with 1,3-binucleophiles, which led to the formation of various fused tricyclic systems depending on the initial substrates. This highlights the potential for creating complex organic molecules that could have applications in materials science or as intermediates in pharmaceutical synthesis (Grinev, Amalchieva, & Egorova, 2017).
Spectroscopic and Structural Analysis
Compounds like 4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid often undergo detailed spectroscopic and structural analysis to understand their properties better. For example, Raju et al. (2015) synthesized a similar compound and analyzed it using various spectroscopic techniques, revealing insights into its molecular structure, hyperpolarizability, and electronic properties. Such studies are crucial for developing new materials with specific optical or electronic applications (Raju, Panicker, Nayak, Narayana, Sarojini, Van Alsenoy, & Al‐Saadi, 2015).
Antimicrobial and Anticancer Research
Research on derivatives of 4-oxobutanoic acid also extends to their biological applications. Sirajuddin et al. (2019) explored organotin (IV) derivatives for potential medicinal applications, highlighting the antimicrobial properties of these compounds. Such research could pave the way for developing new antimicrobial agents or anticancer compounds, leveraging the unique chemical structures of 4-oxobutanoic acid derivatives (Sirajuddin, Ali, McKee, Wadood, & Ghufran, 2019).
Molecular Docking Studies
Molecular docking studies are another area where compounds similar to 4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid find applications. Vanasundari et al. (2018) conducted such studies to understand the interaction of related compounds with biological targets, which is crucial for drug design and discovery. These studies provide insights into how such compounds might interact with proteins or DNA, offering a foundation for developing new therapeutic agents (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
4-[4-[ethyl(phenyl)carbamoyl]anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-2-21(16-6-4-3-5-7-16)19(25)14-8-10-15(11-9-14)20-17(22)12-13-18(23)24/h3-11H,2,12-13H2,1H3,(H,20,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBGOZGFWULGFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B354805.png)
![N-{4-[(2-methoxyethyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B354828.png)


![2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354874.png)
![2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354875.png)
![2-{[3-(Propionylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354877.png)
![2-{[4-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354879.png)
![2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354882.png)
![5-bromo-N-{3-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B354920.png)
![5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid](/img/structure/B354938.png)
![5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354949.png)
![2-iodo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B354959.png)
![Methyl 4-{[3-(diethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B354990.png)